Cas no 115461-39-7 (19(R)-HETE)

19(R)-HETE 化学的及び物理的性質
名前と識別子
-
- 19(R)-HETE
- 19R-HYDROXY-5Z,8Z,11Z,14Z-EICOSATETRAENOIC ACID
- XFUXZHQUWPFWPR-PCYSVGMOSA-N
- 5,8,11,14-Eicosatetraenoic acid, 19-hydroxy-, (5Z,8Z,11Z,14Z,19R)-
- CS-0065706
- (R,5Z,8Z,11Z,14Z)-19-Hydroxyicosa-5,8,11,14-tetraenoic acid
- AT35694
- 19(R)-hydroxy-5(Z),8(Z),11(Z),14(Z)-eicosatetraenoic acid
- PD020270
- (5Z,8Z,11Z,14Z,19R)-19-hydroxyicosa-5,8,11,14-tetraenoic acid
- 115461-39-7
- AKOS040755127
- HY-118332
- DTXSID501347559
-
- インチ: InChI=1S/C20H32O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h3-6,9-12,19,21H,2,7-8,13-18H2,1H3,(H,22,23)/b5-3-,6-4-,11-9-,12-10-/t19-/m1/s1
- InChIKey: XFUXZHQUWPFWPR-PCYSVGMOSA-N
- ほほえんだ: C[C@H](CCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O
計算された属性
- せいみつぶんしりょう: 320.23514488g/mol
- どういたいしつりょう: 320.23514488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 14
- 複雑さ: 392
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 57.5Ų
19(R)-HETE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65156-25ug |
19(R)-HETE |
115461-39-7 | 98% | 25ug |
¥1692.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65156-50ug |
19(R)-HETE |
115461-39-7 | 98% | 50ug |
¥3102.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204615-25 µg |
19(R)-HETE, |
115461-39-7 | 25µg |
¥1,000.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204615A-50µg |
19(R)-HETE, |
115461-39-7 | 50µg |
¥1918.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-204615A-50 µg |
19(R)-HETE, |
115461-39-7 | 50µg |
¥1,918.00 | 2023-07-11 | ||
Larodan | 14-5046-41-50ug |
19(R)-hydroxy-5(Z),8(Z),11(Z),14(Z)-eicosatetraenoic acid |
115461-39-7 | >98% | 50ug |
€367.00 | 2023-09-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci65156-100ug |
19(R)-HETE |
115461-39-7 | 98% | 100ug |
¥5878.00 | 2023-09-08 | |
SHENG KE LU SI SHENG WU JI SHU | sc-204615-25µg |
19(R)-HETE, |
115461-39-7 | 25µg |
¥1000.00 | 2023-09-05 | ||
Larodan | 14-5046-41-50g |
19(R)-hydroxy-5(Z),8(Z),11(Z),14(Z)-eicosatetraenoic acid |
115461-39-7 | >98% | 50g |
€367.00 | 2025-03-07 |
19(R)-HETE 関連文献
-
D. Clissold,C. Thickitt Nat. Prod. Rep. 1994 11 621
-
Ping Du,Ting Hu,Zhuoling An,Pengfei Li,Lihong Liu Analyst 2020 145 4972
19(R)-HETEに関する追加情報
Recent Advances in the Study of 19(R)-HETE (CAS: 115461-39-7): Implications for Chemical Biology and Medicine
The compound 19(R)-HETE (CAS: 115461-39-7) has garnered significant attention in recent years due to its unique biological activities and potential therapeutic applications. As a stereoisomer of 19-hydroxyeicosatetraenoic acid (19-HETE), 19(R)-HETE plays a crucial role in various physiological and pathological processes, including inflammation, vascular regulation, and cancer progression. This research brief synthesizes the latest findings on 19(R)-HETE, focusing on its molecular mechanisms, pharmacological properties, and emerging clinical relevance.
Recent studies have elucidated the distinct signaling pathways modulated by 19(R)-HETE. Unlike its counterpart 19(S)-HETE, the R-configuration exhibits selective binding affinity to specific G-protein-coupled receptors (GPCRs), influencing endothelial function and vascular tone. A 2023 study published in Nature Chemical Biology demonstrated that 19(R)-HETE acts as a potent agonist for the GPR75 receptor, thereby mitigating hypertension in preclinical models. This discovery highlights its potential as a novel therapeutic target for cardiovascular diseases.
In oncology, 19(R)-HETE has emerged as a double-edged sword. While some reports suggest its pro-tumorigenic effects in breast and prostate cancers via the activation of NF-κB pathways, other studies indicate its anti-angiogenic properties in glioblastoma. A groundbreaking 2024 paper in Cell Chemical Biology revealed that 19(R)-HETE inhibits tumor growth by disrupting the crosstalk between cancer-associated fibroblasts and tumor cells. These findings underscore the need for context-specific evaluations of its therapeutic utility.
The synthesis and analytical characterization of 19(R)-HETE have also seen notable advancements. Researchers have developed enantioselective synthetic routes using chiral catalysts (e.g., Jacobsen’s catalyst) to achieve high purity (>98%) of 115461-39-7, as detailed in a 2023 Journal of Medicinal Chemistry article. Furthermore, LC-MS/MS methods have been optimized for sensitive detection in biological matrices, enabling pharmacokinetic studies in clinical trials.
Despite these progresses, challenges remain in translating 19(R)-HETE research into clinical applications. Its metabolic instability and off-target effects necessitate structural modifications or delivery systems, such as nanoparticle encapsulation, to enhance bioavailability. Collaborative efforts between chemists, biologists, and clinicians will be pivotal in harnessing the full potential of this intriguing molecule.
In conclusion, 19(R)-HETE (115461-39-7) represents a promising yet complex candidate in chemical biology and medicine. Ongoing research is expected to clarify its dichotomous roles in disease pathways and refine strategies for therapeutic intervention. Stakeholders are encouraged to monitor developments in this rapidly evolving field.



